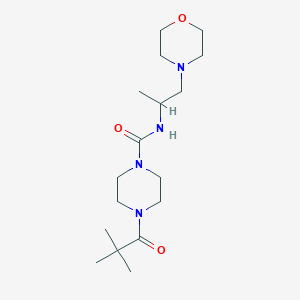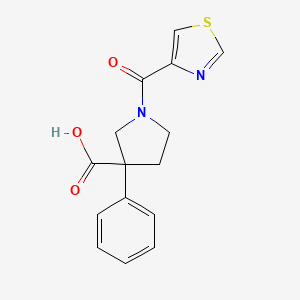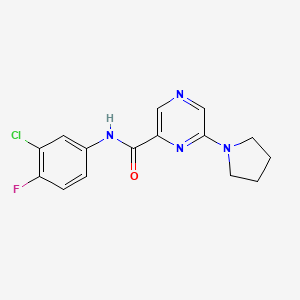![molecular formula C18H23N3O B7446244 N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide](/img/structure/B7446244.png)
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core and a cyclohexyl group substituted with a dimethylamino moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution with Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution, where dimethylamine reacts with the cyclohexyl-substituted quinoline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Dimethylamine, other nucleophiles, basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. One known target is the S100A9 protein, which plays a role in inflammatory and autoimmune diseases . The compound binds to S100A9 in a zinc and calcium-dependent manner, inhibiting its interaction with proinflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE). This inhibition modulates the immune response and reduces inflammation.
相似化合物的比较
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide can be compared with other similar compounds, such as:
ADB-FUBINACA: A synthetic cannabinoid with a similar carboxamide structure but different pharmacological properties.
ADBICA: Another synthetic cannabinoid with a similar core structure but different substituents.
QUCHIC: A quinolinyl carboxylate with a different substitution pattern on the quinoline core.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with S100A9, making it a valuable compound for research in inflammation and autoimmune diseases.
属性
IUPAC Name |
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-21(2)16-9-7-15(8-10-16)20-18(22)14-11-13-5-3-4-6-17(13)19-12-14/h3-6,11-12,15-16H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPQDASATZXZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride](/img/structure/B7446165.png)
![N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B7446172.png)

![N-[2-[5-(5-fluoro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7446186.png)
![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-[4-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]acetamide](/img/structure/B7446192.png)

![2-[1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-yl]acetamide](/img/structure/B7446197.png)
![1-Methyl-4-[5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-one](/img/structure/B7446199.png)
![(2R)-2-[[5-(2,3-dichlorophenyl)furan-2-yl]methylamino]propan-1-ol](/img/structure/B7446210.png)
![3-[[1-(2,3-Dichlorophenyl)triazol-4-yl]methyl]-1,1-dimethylurea](/img/structure/B7446226.png)
![4-[4-(4-bromopyrazol-1-yl)piperidin-1-yl]-1H-imidazo[4,5-c]pyridine](/img/structure/B7446250.png)
![N-[[4-(3-bromo-2-methylpyridin-4-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7446254.png)

![N,N-dimethyl-3-[1-(3-methyltriazol-4-yl)sulfonylpyrrolidin-2-yl]aniline](/img/structure/B7446269.png)
